4-Methyl-1,2-dithiolane-4-carboxylic acid

organic synthesis structural biology medicinal chemistry

4-Methyl-1,2-dithiolane-4-carboxylic acid (CAS 208243-72-5) is a unique heterocyclic building block featuring a strained 1,2-dithiolane ring, a 4-methyl quaternary carbon center, and a carboxylic acid functional handle. Explicitly claimed in L'Oréal patents for skin photoprotection and depigmentation formulations, it targets glutathione (GSH) enhancement pathways. The strained scaffold enables initiator-free photopolymerization and dynamic disulfide exchange for stimuli-responsive materials. Suitable as a constrained peptide building block or synthetic intermediate. High-purity supply with documented NMR characterization supports quality verification.

Molecular Formula C5H8O2S2
Molecular Weight 164.3 g/mol
CAS No. 208243-72-5
Cat. No. B1603288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2-dithiolane-4-carboxylic acid
CAS208243-72-5
Molecular FormulaC5H8O2S2
Molecular Weight164.3 g/mol
Structural Identifiers
SMILESCC1(CSSC1)C(=O)O
InChIInChI=1S/C5H8O2S2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H,6,7)
InChIKeyCDYNUBURGFMPLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-1,2-dithiolane-4-carboxylic Acid (CAS 208243-72-5): Properties, Specifications, and Procurement Baseline


4-Methyl-1,2-dithiolane-4-carboxylic acid (CAS 208243-72-5, C5H8O2S2, MW 164.25) is a 1,2-dithiolane heterocycle bearing a methyl and a carboxylic acid substituent at the 4-position . The compound is a close structural analog of the naturally occurring asparagusic acid (1,2-dithiolane-4-carboxylic acid), distinguished solely by the presence of the 4-methyl group, and is classified among primitive derivatives of asparagusic acid [1]. The 1,2-dithiolane scaffold features a strained five-membered cyclic disulfide that confers unique chemical reactivity, including facile thiolate-disulfide interchange and initiator-free ring-opening polymerization [2]. Standard commercial specifications include ≥97% purity, solid or powder appearance, storage at 2–8°C sealed and dry, and predicted LogP values ranging from 0.58 to 1.52 depending on the computational method .

Why 4-Methyl-1,2-dithiolane-4-carboxylic Acid Cannot Be Arbitrarily Substituted: A Procurement Decision Framework


The 1,2-dithiolane scaffold exhibits sensitivity to ring substitution that modulates both physicochemical properties and biological activity profile. While the 1,2-dithiolane moiety itself does not serve as a pharmacophore for thioredoxin reductase (TrxR) inhibition—as demonstrated by the inactivity of unsubstituted asparagusic acid and its analogs toward TrxR [1]—the introduction of a 4-methyl group alters lipophilicity (predicted LogP ~0.58–1.52) and influences the compound's suitability for specific applications. Notably, 4-methyl-1,2-dithiolane-4-carboxylic acid has been explicitly claimed in L‘Oréal patents as a dithiolane compound for skin photoprotection and depigmentation formulations [2], while the 4-amino analog (4-amino-1,2-dithiolane-4-carboxylic acid, Adt) has found distinct utility as a constrained amino acid in peptide chemistry for replacing central residues such as L-leucine [3]. Generic substitution across this class disregards these documented application-specific differentiations. The quantitative evidence below establishes the measurable distinctions that inform scientific selection.

Quantitative Differentiation Evidence: 4-Methyl-1,2-dithiolane-4-carboxylic Acid vs. Asparagusic Acid and Related Analogs


Structural Differentiation: 4-Methyl Substitution vs. Unsubstituted Asparagusic Acid

4-Methyl-1,2-dithiolane-4-carboxylic acid differs from the naturally occurring asparagusic acid (1,2-dithiolane-4-carboxylic acid) by the presence of a methyl group at the 4-position of the dithiolane ring. This substitution increases the molecular weight from 150.2 g/mol (asparagusic acid, C4H6O2S2) [1] to 164.25 g/mol (target compound, C5H8O2S2) and introduces a quaternary carbon at the 4-position, eliminating the α-hydrogen present in asparagusic acid. The methyl group also modifies predicted lipophilicity: consensus LogP for 4-methyl-1,2-dithiolane-4-carboxylic acid is 1.1 (range 0.5–1.52 across five prediction methods) , whereas asparagusic acid exhibits lower lipophilicity due to the absence of the methyl substituent and the presence of a hydrogen at the 4-position.

organic synthesis structural biology medicinal chemistry

Biological Activity Profile: Lack of TrxR1 Inhibition Defines Application Scope

A systematic study of 1,2-dithiolane-4-carboxylic acid analogs evaluated TrxR1 inhibitory activity. Asparagusic acid analogs and their bioisosteres remained inactive toward TrxR1, demonstrating that the 1,2-dithiolane moiety itself does not serve as a pharmacophore for TrxR1 inhibition [1]. In contrast, Michael acceptor-containing analogs in the same series exhibited measurable TrxR1 inhibition with IC50 values ranging from 5.3 to 186.0 μM [2]. While 4-methyl-1,2-dithiolane-4-carboxylic acid was not directly tested in this panel, its structural classification as a non-Michael-acceptor 1,2-dithiolane places it in the inactive cohort relative to Michael-acceptor-functionalized derivatives. This negative data establishes a critical differentiation: the compound is not suitable for TrxR1-targeted anticancer screening, but conversely, its lack of TrxR1 inhibitory activity may be advantageous for applications where TrxR1 pathway interference is undesirable.

cancer research enzyme inhibition redox biology

Ring Strain-Mediated Reactivity: 1,2-Dithiolane Scaffold vs. 1,3-Dithiolane and Linear Disulfides

The 1,2-dithiolane ring exhibits significant ring strain (estimated ~16–20 kcal/mol for the five-membered cyclic disulfide) that fundamentally alters its chemical reactivity compared to 1,3-dithiolanes (six-membered, lower strain) and linear disulfides (no ring strain). Computational studies have established that smaller, more strained cyclic disulfides react via distinct mechanistic pathways [1]. This strain enables 1,2-dithiolanes to absorb light in the UV range and undergo initiator-free photopolymerization—a property absent in 1,3-dithiolanes and linear disulfides [2]. Using lipoic acid (a natural 1,2-dithiolane) as a model, disulfide crosslinks form under physiological conditions, enabling cellular encapsulation through initiator-free ring-opening polymerization [3]. The 4-methyl-1,2-dithiolane-4-carboxylic acid scaffold retains this strained 1,2-dithiolane core while offering a carboxylic acid handle for further functionalization.

polymer chemistry drug delivery materials science

Application-Specific Patent Claims: Photoprotection and Depigmentation Formulations

L'Oréal patents explicitly claim 4-methyl-1,2-dithiolane-4-carboxylic acid as a dithiolane compound useful for reinforcing and/or preserving natural antioxidant protection of the skin against oxidative stress, particularly that caused by UV radiation [1]. The patents describe the compound's utility in increasing intracellular glutathione (GSH) levels as a mechanism for photoprotection [2]. Additionally, the compound is claimed in patents for nontherapeutic cosmetic processes of depigmenting, whitening, and/or bleaching keratin materials [3]. These patent claims establish a documented, application-specific differentiation for the 4-methyl-substituted analog in cosmetic and dermatological formulations—a differentiation not claimed for other dithiolane analogs such as the 4-amino derivative (Adt), which has been primarily explored in peptide chemistry contexts [4].

cosmetic chemistry dermatology formulation science

Procurement-Aligned Application Scenarios for 4-Methyl-1,2-dithiolane-4-carboxylic Acid (CAS 208243-72-5)


Skin Photoprotection and Antioxidant Formulation Development

Based on L'Oréal patent claims for dithiolane compounds in reinforcing natural antioxidant protection against UV-induced oxidative stress [1], 4-methyl-1,2-dithiolane-4-carboxylic acid is suitable for cosmetic and dermatological formulation research targeting glutathione (GSH) enhancement pathways. The compound's predicted moderate lipophilicity (consensus LogP 1.1) supports formulation in physiologically acceptable media as described in the patent specifications. Procurement for this application is justified by explicit patent inclusion rather than reliance on class-level inference.

Dynamic Covalent Material and Hydrogel Research

The strained 1,2-dithiolane scaffold enables initiator-free photopolymerization and dynamic disulfide exchange under physiological conditions [2]. 4-Methyl-1,2-dithiolane-4-carboxylic acid provides a carboxylic acid functional handle for further derivatization (e.g., esterification, amidation) while retaining the ring-strain-enabled reactivity of the 1,2-dithiolane core. This positions the compound as a versatile monomer or crosslinker precursor for stimuli-responsive hydrogels, self-healing materials, and 3D cell culture scaffolds.

Peptide Chemistry and Constrained Scaffold Synthesis

As a primitive derivative of asparagusic acid with established relevance in peptide chemistry [3], 4-methyl-1,2-dithiolane-4-carboxylic acid serves as a building block for introducing conformational constraint into peptide backbones. The 4-methyl group creates a quaternary carbon center that restricts rotational freedom, while the carboxylic acid moiety enables standard peptide coupling chemistry. The 4-amino analog (Adt) has demonstrated utility in replacing central residues such as L-leucine in chemotactic peptides; the 4-methyl analog offers a non-nitrogenous alternative for similar constrained scaffold applications.

Synthetic Intermediate for Dithiolane-Derived Small Molecules

The compound is a demonstrated synthetic intermediate, with published methods for conversion to octyl esters (compound 9 in L'Oréal patents) and thioesters (compound 13) via standard carboxylate derivatization [4]. Procurement for use as a synthetic building block is supported by documented NMR characterization data (1H NMR: 400 MHz, DMSO-d6: δ ppm 3.69 (d, 2H), 2.95 (d, 2H), 1.53 (s, 3H); ESI-: [(M,H)-] = 163 m/z) [5] that enables quality control verification of purchased material.

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